2,1,3-benzoxadiazol-4-ylformamide
Description
2,1,3-Benzoxadiazol-4-ylformamide is a heterocyclic compound featuring a benzoxadiazole core fused with a formamide functional group. The benzoxadiazole system consists of a benzene ring fused to a 1,2,5-oxadiazole moiety, which contributes to its electronic and structural uniqueness. The formamide substituent at the 4-position introduces hydrogen-bonding capability, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-4H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKATVHXOABQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula C₇H₅N₃O₂.
Key Observations :
- Stability : Unlike 1,3,4-oxadiazole derivatives (e.g., 5c–5e in ), benzoxadiazoles exhibit greater aromatic stabilization due to the fused benzene ring, reducing susceptibility to ring-opening reactions.
Spectral and Reactivity Profiles
Table 2: Comparative Spectral Data
Key Observations :
- IR Spectroscopy : The formamide group in the target compound is expected to show distinct C=O and N-H stretches, overlapping with benzoxadiazole ring vibrations (~1591–1612 cm⁻¹) .
- Reactivity : Unlike 1,3,4-oxadiazole derivatives with aldehyde groups (e.g., 5c–5e), the formamide substituent in the target compound may participate in intramolecular hydrogen bonding, reducing electrophilicity .
Critical Analysis of Divergent Evidence
- Stability of Oxadiazole Derivatives : highlights that 3-benzoyl-5-phenyl-oxadiazole undergoes isomerization at its melting point, whereas benzoxadiazoles (e.g., Compound 5 ) show thermal stability up to 462 K. This underscores the role of fused aromatic systems in enhancing stability .
- Synthetic Yields : 1,3,4-Oxadiazole derivatives (e.g., 5c–5e) exhibit high yields (83–88%), while benzoxadiazole derivatives (e.g., Compound 5 ) show moderate yields (56%), likely due to steric and electronic challenges in functionalizing the benzoxadiazole core .
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